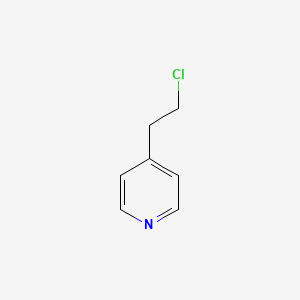

4-(2-Chloroethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXZCTJBRDTGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499889 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-48-3 | |

| Record name | 4-(2-Chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Alkylation Mechanism of 4-(2-Chloroethyl)pyridine

Introduction

4-(2-Chloroethyl)pyridine is a versatile bifunctional reagent of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a pyridine ring and a reactive chloroethyl side chain, allows for a range of chemical transformations, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The pyridine moiety can be targeted for modifications such as N-alkylation or substitution on the ring, while the chloroethyl group serves as an electrophilic site for the introduction of various nucleophiles. This guide provides an in-depth exploration of the core alkylation mechanism of this compound, offering insights into its reactivity, experimental considerations, and synthetic applications.

The Core Mechanism: Intramolecular Cyclization to a Reactive Intermediate

The primary mechanism of alkylation by this compound does not proceed through a simple direct SN2 displacement of the chloride by a nucleophile. Instead, the reaction is dictated by the neighboring group participation of the pyridine nitrogen, leading to the formation of a highly reactive cyclic intermediate: the aziridinium ion. This intramolecular cyclization is the rate-determining step and is crucial for understanding the reactivity of this class of compounds.

The process can be broken down into two key stages:

-

Formation of the Aziridinium Ion: The lone pair of electrons on the pyridine nitrogen acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This intramolecular SN2 reaction displaces the chloride ion and forms a strained, three-membered aziridinium ring. This cation is highly electrophilic due to the ring strain and the positive charge on the nitrogen atom. The formation of this intermediate is analogous to the well-documented behavior of nitrogen mustards.[1]

-

Nucleophilic Ring-Opening: The formed aziridinium ion is then readily attacked by an external nucleophile. The nucleophilic attack can, in principle, occur at either of the two carbon atoms of the aziridinium ring. The regioselectivity of this ring-opening step is influenced by steric and electronic factors, as well as the nature of the nucleophile.

Caption: The two-step alkylation mechanism involving the formation of a key aziridinium ion intermediate.

Factors Influencing Reactivity

The efficiency and outcome of alkylation reactions with this compound are governed by several critical factors:

-

Nucleophile Strength: Stronger nucleophiles will react more readily with the aziridinium intermediate. The nature of the nucleophile (e.g., hard vs. soft) can also influence the regioselectivity of the ring-opening.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can stabilize the charged intermediate and solvate the reactants.

-

Temperature: Higher temperatures can increase the rate of both the aziridinium ion formation and the subsequent nucleophilic attack. However, excessive heat may lead to side reactions.

-

Leaving Group: While this guide focuses on the chloro-derivative, the corresponding bromo- or iodo-analogs would be more reactive due to the better leaving group ability of bromide and iodide. The Finkelstein reaction can be employed to convert the chloride to the more reactive iodide in situ by adding a catalytic amount of an iodide salt (e.g., NaI or KI).

Experimental Protocols for Alkylation

The following sections provide detailed, step-by-step methodologies for the alkylation of various nucleophiles with this compound. These protocols are based on established chemical principles and analogous reactions.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines is a common method for introducing the pyridylethyl moiety.

Experimental Workflow:

Caption: A general workflow for the N-alkylation of amines with this compound.

Detailed Protocol:

-

To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, 0.2-0.5 M), add this compound hydrochloride (1.1 eq.) and a base such as potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.).

-

Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

| Reactant Amine | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12-18 |

| Morpholine | Et₃N | DMF | 70 | 16-24 |

| Aniline | K₂CO₃ | DMSO | 90 | 24-48 |

S-Alkylation of Thiols

Thiols and their corresponding thiolates are excellent soft nucleophiles that readily react with the aziridinium intermediate to form thioethers. A concrete example is the synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine.[2]

Experimental Workflow:

Caption: A general workflow for the S-alkylation of thiols with this compound.

Detailed Protocol:

-

To a solution of the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF (0.3-0.6 M), add a base like sodium methoxide (1.0 eq.) or potassium carbonate (1.5 eq.) at 0 °C to generate the thiolate in situ.

-

After stirring for 15-30 minutes, add a solution of this compound hydrochloride (1.05 eq.) and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired thioether.

Reaction with Azide

Sodium azide is an effective nucleophile for introducing the azido group, which can be further transformed into an amine via Staudinger reduction or used in click chemistry. The reaction is expected to proceed readily to form 4-(2-azidoethyl)pyridine.

Detailed Protocol:

-

Dissolve this compound hydrochloride (1.0 eq.) in DMF or acetonitrile (0.2-0.4 M).

-

Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature to 50 °C.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to avoid detonation of the azide product.

| Nucleophile | Solvent | Temperature (°C) | Predicted Reaction Time (h) |

| Sodium Azide | DMF | 25 | 4-8 |

| Sodium Azide | Acetonitrile | 50 | 2-6 |

Potential Side Reactions

-

Elimination: Under strongly basic conditions, elimination to form 4-vinylpyridine can be a competing side reaction. The use of a non-hindered base and moderate temperatures can minimize this pathway.

-

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 4-(2-hydroxyethyl)pyridine.[1] It is therefore crucial to use anhydrous solvents and reagents for most alkylation reactions.

-

Polymerization: 4-Vinylpyridine, if formed, can undergo polymerization. This can be mitigated by controlling the reaction conditions to favor the desired substitution reaction.

Conclusion

The alkylation of nucleophiles with this compound is a powerful synthetic tool that proceeds through a reactive aziridinium ion intermediate. A thorough understanding of this mechanism, coupled with careful control of reaction parameters such as nucleophile choice, solvent, and temperature, enables the selective and efficient synthesis of a diverse range of 4-substituted pyridine derivatives. This guide provides a solid foundation for researchers to design and execute successful alkylation strategies using this versatile building block.

References

An In-depth Technical Guide to the Reactivity of 4-(2-Chloroethyl)pyridine with Diverse Nucleophiles

Abstract

4-(2-Chloroethyl)pyridine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary alkyl chloride appended to an electron-deficient pyridine ring, presents two distinct electrophilic centers. This guide provides an in-depth analysis of the reactivity of this compound with various classes of nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. We will explore the mechanistic dichotomy between S(_N)2 reactions on the ethyl side-chain and potential Nucleophilic Aromatic Substitution (S(_N)Ar) on the pyridine ring. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as a comprehensive resource for scientists aiming to leverage this reagent in complex molecular synthesis and drug development programs.[3]

Introduction to this compound: A Profile

This compound, with the molecular formula C(_7)H(_8)ClN, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[4] Its utility stems from the presence of two key reactive features:

-

A Primary Alkyl Halide: The 2-chloroethyl group (-CH(2)CH(_2)Cl) provides a classic sp

-hybridized carbon center that is highly susceptible to bimolecular nucleophilic substitution (S(_N)2) reactions.[5]3 -

An Electron-Deficient Aromatic Ring: The pyridine ring's nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing effect (both inductive and mesomeric).[6][7] This reduces the electron density of the ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen), making them susceptible to Nucleophilic Aromatic Substitution (S(_N)Ar).[8][9]

This dual reactivity allows for selective functionalization, where the choice of nucleophile and reaction conditions can dictate the synthetic outcome. Understanding the interplay between these competing pathways is paramount for its effective application.

The Mechanistic Crossroads: S(_N)2 versus S(_N)Ar

The primary determinant of reactivity for this compound is the competition between substitution at the side-chain versus the ring. For the vast majority of common nucleophiles and conditions, the S(_N)2 pathway at the primary chloride is overwhelmingly favored due to its lower activation energy compared to the S(_N)Ar pathway.

2.1 The Dominant Pathway: S(_N)2 Reaction at the Ethyl Side-Chain

The carbon atom bonded to the chlorine is a primary carbon, making it sterically unhindered. This accessibility is ideal for the backside attack characteristic of an S(N)2 mechanism. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride ion (a good leaving group) departs.[10][11]

Causality Behind S(_N)2 Dominance:

-

Low Steric Hindrance: The primary nature of the electrophilic carbon allows easy access for the nucleophile.

-

Good Leaving Group: The chloride ion is a stable anion and thus an effective leaving group.

-

Lower Activation Energy: The transition state for an S(_N)2 reaction at a primary alkyl halide is generally much lower in energy than that required to form the high-energy Meisenheimer complex intermediate of an S(_N)Ar reaction.[8]

2.2 The Latent Pathway: S(_N)Ar at the Pyridine Ring

While the pyridine ring is activated for nucleophilic attack at the C4 position, direct substitution of a hydride ion (H

−The following diagram illustrates the primary S(_N)2 pathway.

Caption: Dominant S(_N)2 reaction pathway for this compound.

Reactivity with Nitrogen Nucleophiles

The reaction with amines is a cornerstone application, leading to the synthesis of 4-(2-aminoethyl)pyridine and its derivatives, which are prevalent scaffolds in pharmaceuticals.

-

Nucleophiles: Ammonia, primary amines (RNH(_2)), and secondary amines (R(_2)NH).

-

Product: Primary, secondary, and tertiary amines, respectively. The initial product of reacting with ammonia is 4-(2-aminoethyl)pyridine.

-

Mechanism: A classic S(_N)2 reaction.[12]

-

Causality Behind Experimental Choices: An excess of the ammonia or amine nucleophile is used. This is critical for two reasons: first, it drives the reaction to completion via Le Châtelier's principle. Second, and more importantly, it prevents over-alkylation, where the amine product, being a nucleophile itself, could react with another molecule of this compound. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocol: Synthesis of 4-(2-Aminoethyl)pyridine

-

Reagent Preparation: In a sealed pressure vessel, charge a solution of this compound hydrochloride (1.0 eq) in ethanol (5 mL per mmol of substrate).

-

Reaction Setup: Cool the solution to 0 °C and add a large excess of aqueous ammonia (25-30%, ~20 eq).

-

Reaction Execution: Seal the vessel and heat to 100-120 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for the conditions.

-

Monitoring: The reaction can be monitored by TLC or LC-MS by taking aliquots (after cooling) and checking for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Purification: Dissolve the residue in water and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles are among the most potent for S(_N)2 reactions due to the high polarizability and "softness" of the sulfur atom.[13][14]

-

Nucleophiles: Thiols (RSH) in the presence of a base, or pre-formed thiolates (RS

). Sodium hydrosulfide (NaSH) can be used to introduce the -SH group.− -

Product: Thioethers (sulfides).

-

Mechanism: A highly efficient S(_N)2 reaction.[5]

-

Causality Behind Experimental Choices: Thiols are acidic enough to be deprotonated by common bases like sodium hydroxide or sodium ethoxide to form the highly nucleophilic thiolate anion.[13] The reaction is typically run in a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the thiolate anion.

Experimental Protocol: Synthesis of a 4-(2-(Alkylthio)ethyl)pyridine

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N(_2) or Ar), dissolve the desired thiol (1.1 eq) in anhydrous DMF (4 mL per mmol of thiol).

-

Nucleophile Generation: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

-

Reaction Execution: Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the consumption of the starting material using TLC (e.g., with a hexane/ethyl acetate eluent system).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography.

Reactivity with Oxygen Nucleophiles

Oxygen nucleophiles, such as hydroxides and alkoxides, readily react to form alcohols and ethers, respectively.

-

Nucleophiles: Sodium or potassium hydroxide (OH

), and alkoxides (RO−− -

Product: 4-(2-Hydroxyethyl)pyridine or 4-(2-alkoxyethyl)pyridines.

-

Mechanism: S(_N)2 displacement of the chloride.[12]

-

Causality Behind Experimental Choices: While alcohols are weak nucleophiles, their conjugate bases, alkoxides, are exceptionally strong nucleophiles and bases.[15] Generating the alkoxide in situ using a base like NaOH, KOH, or NaH in the corresponding alcohol as the solvent is a common and efficient strategy.[15] Aqueous conditions with NaOH or KOH lead to hydrolysis, forming the alcohol.[12]

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with major classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Key Mechanistic Considerations |

| Nitrogen | Ammonia (NH(_3)), RNH(_2) | Ethanol, Heat, Pressure | Primary/Secondary Amine | S(_N)2. Excess amine is used to prevent over-alkylation. |

| Sulfur | Thiol (RSH) + Base | DMF, NaH, RT | Thioether (Sulfide) | S(_N)2. Highly efficient due to the soft, polarizable nature of the thiolate nucleophile. |

| Oxygen | Alkoxide (RO | Alcohol (ROH), Base (e.g., NaOH) | Ether | S(_N)2. Requires deprotonation of the alcohol to form the potent alkoxide nucleophile. |

| Oxygen | Hydroxide (OH | Water/Ethanol, NaOH, Heat | Alcohol | S(_N)2 Hydrolysis. |

| Carbon | Cyanide (CN | Ethanol/Water, KCN, Heat | Nitrile | S(_N)2. Useful for carbon-chain extension.[12][16] |

General Experimental Workflow and Synthetic Applications

The versatility of this compound makes it a valuable precursor in multi-step syntheses. Many antihistamines and other CNS-active agents contain the 4-(2-aminoethyl)pyridine core structure.

Caption: A self-validating workflow for nucleophilic substitution reactions.

Conclusion

This compound is a robust synthetic intermediate whose reactivity is dominated by the S(_N)2 displacement of its primary chloride. By selecting the appropriate nucleophile and carefully controlling reaction conditions—such as solvent, temperature, and stoichiometry—researchers can efficiently forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This predictable reactivity, coupled with the pharmaceutical relevance of the resulting pyridine derivatives, ensures that this compound will remain a valuable tool for professionals in drug discovery and chemical synthesis.

References

- 1. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H8ClN | CID 12481740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. echemi.com [echemi.com]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. savemyexams.com [savemyexams.com]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. organicmystery.com [organicmystery.com]

The Synthesis and Strategic Importance of 4-(2-Chloroethyl)pyridine: A Technical Guide for Chemical Researchers

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(2-Chloroethyl)pyridine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a reactive chloroethyl side chain, renders it a valuable intermediate for the synthesis of a wide array of more complex molecules. The pyridine moiety offers a site for potential N-alkylation and modification of its electronic properties, while the chloroethyl group provides a reactive electrophilic center for nucleophilic substitution reactions. This dual functionality allows for its incorporation into diverse molecular scaffolds, making it a key building block in the development of various therapeutic agents, most notably antihistamines. This technical guide provides an in-depth exploration of the historical and modern synthetic routes to this compound, detailed experimental protocols, and an examination of its critical role in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| CAS Number | 28148-48-3 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available for the free base. The hydrochloride salt melts at 160-163 °C. |

Historical and Modern Synthetic Strategies

While a definitive publication detailing the very first synthesis of this compound is not readily apparent in a historical context, its preparation logically follows from established methods for the functionalization of pyridine derivatives. The most prevalent and field-proven synthetic approaches are outlined below.

Primary Synthetic Route: Chlorination of 4-(2-Hydroxyethyl)pyridine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 4-(2-hydroxyethyl)pyridine with a chlorine atom. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Reaction Scheme:

Caption: Chlorination of 4-(2-Hydroxyethyl)pyridine.

Materials:

-

4-(2-Hydroxyethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)pyridine in an appropriate anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic, and maintaining a low temperature during addition is crucial to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.

Self-Validation and Causality:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as thionyl chloride reacts violently with water.

-

Slow Addition of SOCl₂: This prevents a rapid exotherm which could lead to side product formation and potential hazards.

-

Reflux: Heating the reaction mixture ensures the completion of the substitution reaction.

-

Aqueous Work-up: The quenching and neutralization steps are essential to remove unreacted thionyl chloride and acidic byproducts.

Multi-step Synthesis from 4-Picoline

A more comprehensive synthetic strategy begins with the readily available and inexpensive starting material, 4-picoline. This multi-step approach first involves the hydroxymethylation of 4-picoline to form 4-(2-hydroxyethyl)pyridine, which is then chlorinated as described above.

Overall Synthetic Pathway:

Caption: Synthesis of this compound from 4-Picoline.

Materials:

-

4-Picoline

-

Paraformaldehyde or aqueous formaldehyde

-

Solvent (optional, e.g., water or an organic solvent)[3]

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-picoline, formaldehyde (or paraformaldehyde), and the catalyst. A solvent may be added to facilitate the reaction.

-

Reaction: Heat the mixture under reflux for an extended period (e.g., 10-30 hours) at a temperature ranging from 90°C to 180°C[2]. The reaction progress can be monitored by GC or TLC.

-

Work-up and Purification: After the reaction is complete, the unreacted 4-picoline can be removed by distillation. The resulting crude 4-(2-hydroxyethyl)pyridine is then purified by vacuum distillation. Yields for this reaction are reported to be in the range of 84% to 94.85%[2].

Causality and Field-Proven Insights:

-

Catalyst Choice: The use of a weak acid catalyst like benzoic or acetic acid facilitates the condensation reaction between 4-picoline and formaldehyde.

-

Reaction Time and Temperature: These parameters are critical for achieving a good conversion rate and must be optimized for the specific scale and setup.

-

Purification: Vacuum distillation is essential to separate the higher-boiling product from the starting material and any byproducts.

Alternative Synthetic Route: Hydrochlorination of 4-Vinylpyridine

An alternative, though less commonly detailed, approach involves the addition of hydrogen chloride (HCl) to 4-vinylpyridine. This electrophilic addition reaction follows Markovnikov's rule, with the chloride ion adding to the more substituted carbon of the vinyl group.

Reaction Scheme:

Caption: Synthesis via Hydrochlorination of 4-Vinylpyridine.

This method is conceptually straightforward but may be complicated by the potential for polymerization of the vinylpyridine starting material. Careful control of reaction conditions is necessary to achieve a good yield of the desired product.

Application in Drug Development: The Synthesis of Pheniramine

This compound is a crucial intermediate in the synthesis of several first-generation antihistamines, with a prominent example being pheniramine. The synthesis involves the alkylation of a suitable nucleophile with this compound.

A common synthetic route to pheniramine involves the reaction of 2-benzylpyridine with a strong base, such as sodium amide, to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of this compound (or a related electrophile like N,N-dimethyl chloroethane) in a nucleophilic substitution reaction to form the carbon-carbon bond necessary for the pheniramine backbone[4].

Illustrative Synthetic Step:

Caption: Key bond formation in the synthesis of Pheniramine.

Safety, Handling, and Storage

This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[5][8].

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood[8].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[5][6]. Store under an inert atmosphere to prevent degradation[6].

Conclusion

This compound is a cornerstone intermediate in the synthesis of various important organic molecules, particularly in the pharmaceutical industry. While its historical discovery is not prominently documented, its synthesis is well-established, with the chlorination of 4-(2-hydroxyethyl)pyridine being the most practical and efficient route. The multi-step synthesis from the readily available 4-picoline provides a cost-effective pathway for large-scale production. A thorough understanding of the synthetic methodologies, reaction mechanisms, and safety protocols outlined in this guide is essential for researchers and scientists to effectively and safely utilize this versatile building block in their drug discovery and development endeavors.

References

- 1. This compound | C7H8ClN | CID 12481740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 3. CN105237468A - New method for synthesizing 2-hydroxyethylpyridine - Google Patents [patents.google.com]

- 4. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Stability and decomposition of 4-(2-Chloroethyl)pyridine under various conditions

An In-depth Technical Guide on the Stability and Decomposition of 4-(2-Chloroethyl)pyridine

Foreword

For the researcher, scientist, or drug development professional, understanding the stability of reactive intermediates is paramount to successful synthesis, formulation, and ultimately, the development of safe and effective medicines. This compound is a versatile bifunctional molecule, prized for its utility in introducing the 2-(4-pyridyl)ethyl moiety into target structures. However, its very utility—derived from the reactive chloroethyl group and the nucleophilic pyridine ring—is also the source of its inherent instability. This guide provides a comprehensive examination of the stability and decomposition of this compound under a variety of stress conditions. Our approach moves beyond a simple recitation of facts to explain the underlying chemical principles and provide field-proven methodologies for assessing the stability of this critical intermediate.

Executive Summary: Stability Profile of this compound

This compound is a moderately stable compound that is susceptible to degradation through several key pathways. Its stability is highly dependent on the storage and reaction conditions, particularly temperature, pH, and solvent polarity. The primary and most facile degradation pathway is an intramolecular cyclization (self-alkylation) reaction, driven by the nucleophilic pyridine nitrogen attacking the electrophilic carbon of the chloroethyl side chain. This process is significantly influenced by solvent and temperature. Hydrolysis, particularly under basic conditions, represents another major degradation route. The compound exhibits sensitivity to heat and potential susceptibility to oxidative and photolytic degradation.

| Condition | Stability Assessment | Primary Degradation Product(s) | Governing Mechanism |

| Neutral/Aprotic Solvent | Moderate. Prone to slow self-alkylation over time. | 6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride | Intramolecular SN2 Cyclization |

| Polar/Protic Solvent | Low to Moderate. Rate of self-alkylation is accelerated. | 6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride | Intramolecular SN2 Cyclization |

| Aqueous (Acidic, pH < 4) | Moderate. Hydrolysis is generally slow. | 4-(2-Hydroxyethyl)pyridine | Acid-catalyzed SN1/SN2 Hydrolysis |

| Aqueous (Basic, pH > 8) | Low. Rapidly degrades. | 4-(2-Hydroxyethyl)pyridine | Base-catalyzed SN2 Hydrolysis |

| Elevated Temperature (>40°C) | Low. Decomposition rate significantly increases. | 6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride, oligomers, char | Intramolecular Cyclization, Elimination |

| Oxidative (e.g., H₂O₂) | Moderate. Susceptible to oxidation. | This compound N-oxide | N-Oxidation |

| Photolytic (UV Light) | Moderate. Potential for degradation upon prolonged exposure. | Radically-derived products | Homolytic C-Cl bond cleavage |

The Core Instability: Intramolecular Cyclization (Self-Alkylation)

The most significant and often unavoidable decomposition pathway for this compound is an intramolecular nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom acts as an internal nucleophile, attacking the adjacent electrophilic primary carbon atom and displacing the chloride leaving group.

This SN2 reaction results in the formation of a fused bicyclic quaternary ammonium salt, 6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride . This process is kinetically favored due to the formation of a stable five-membered ring in the transition state, leading to a high effective molarity of the reacting groups. The reaction is analogous to well-established Brønsted acid-catalyzed intramolecular cyclizations of other alkylpyridines[1].

Causality Behind Experimental Observations:

-

Solvent Effects: This reaction is significantly accelerated in polar aprotic solvents (e.g., acetonitrile, DMF) which can stabilize the charged transition state but do not solvate the nucleophilic nitrogen as strongly as protic solvents.

-

Temperature Dependence: As with most SN2 reactions, the rate of cyclization increases with temperature. For long-term storage, refrigeration is essential. The synthesis of related pyridinium structures often proceeds readily under mild heating or even at room temperature over time.[2][3]

Environmental and Media-Dependent Degradation Pathways

Hydrolytic Decomposition

In aqueous environments, this compound undergoes hydrolysis to yield 4-(2-Hydroxyethyl)pyridine . The rate of this reaction is highly pH-dependent.

-

Neutral Conditions (pH ≈ 7): Hydrolysis occurs slowly.

-

Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, reducing its nucleophilicity and disfavoring the intramolecular cyclization pathway. However, acid-catalyzed hydrolysis of the C-Cl bond can still occur, albeit typically at a slower rate than base-catalyzed hydrolysis for primary alkyl halides[4].

-

Basic Conditions (pH > 8): The rate of hydrolysis is significantly accelerated. The reaction proceeds via a classic SN2 mechanism where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon bearing the chlorine. Studies on related chloropyridones have shown that the electronic properties of the pyridine ring can significantly influence hydrolysis rates, with 4-substituted systems often being more reactive[5].

Thermal Decomposition

-

Expected TGA Profile: A thermogravimetric analysis would likely show an initial mass loss corresponding to the elimination of HCl, potentially preceded or accompanied by the intramolecular cyclization. At higher temperatures, further decomposition of the organic structure would lead to significant mass loss and the formation of a carbonaceous residue.

-

Expected DSC Profile: A differential scanning calorimetry thermogram would reveal endothermic events associated with melting, followed by exothermic events corresponding to the energetic decomposition processes.

Photodegradation

Exposure to high-energy light, particularly in the UV spectrum, can induce photochemical degradation. The primary mechanism is expected to be the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the side chain. This generates a pyridylethyl radical and a chlorine radical.

Py-CH₂CH₂-Cl + hν → Py-CH₂CH₂• + Cl•

These radical intermediates are highly reactive and can initiate a cascade of secondary reactions, including:

-

Hydrogen Abstraction: Reaction with solvent or other molecules to form 4-ethylpyridine.

-

Dimerization: Combination of two pyridylethyl radicals.

-

Reaction with Oxygen: Formation of peroxyl radicals and subsequent oxidative degradation products.

The study of photodegradation pathways of other haloaromatic compounds confirms that such radical-mediated processes are common[9][10].

Oxidative Degradation

This compound is susceptible to chemical oxidation. Common laboratory and industrial oxidants can react at two primary sites:

-

Pyridine Nitrogen: The lone pair on the nitrogen can be oxidized to form This compound N-oxide . This is a common reaction for pyridines when treated with reagents like hydrogen peroxide (H₂O₂) or peroxy acids[11].

-

Ethyl Side Chain: Under harsher oxidative conditions (e.g., Fenton-type reagents), the side chain can be cleaved or further oxidized.

Field-Proven Experimental Protocols for Stability Assessment

To rigorously characterize the stability of this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to exaggerated conditions to rapidly identify potential degradation products and pathways.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV detector, C18 column

-

pH meter

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

-

Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 9 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to 0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 9 mL of 1 M NaOH.

-

Incubate at room temperature.

-

Withdraw samples at short intervals (e.g., 5, 15, 30, 60 minutes), neutralize with 1 M HCl, and dilute to 0.1 mg/mL for analysis. Causality Note: Base hydrolysis is expected to be much faster, hence the milder temperature and shorter time points.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

Withdraw samples and dilute to 0.1 mg/mL for analysis.

-

-

Thermal Degradation:

-

Store a solid sample of this compound in an oven at 80°C for 7 days.

-

Also, store a solution (1.0 mg/mL in acetonitrile) at 60°C for 7 days.

-

Prepare a 0.1 mg/mL sample from the stressed material for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution (1.0 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Prepare a 0.1 mg/mL sample for analysis.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2) against the T₀ control. Peak purity analysis of the parent peak should be performed using a PDA detector.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Rationale: A C18 column provides good hydrophobic retention for the parent molecule. A gradient elution is necessary to resolve potentially more polar degradants (like 4-(2-hydroxyethyl)pyridine) and less polar degradants (like dimers) in the same run. Acidified mobile phase ensures consistent protonation of the pyridine ring for good peak shape.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

System Suitability: The method's validity must be confirmed before each run. A mixture of the parent compound and a degraded sample (e.g., from the base hydrolysis study) should be injected to ensure the method can resolve the parent peak from the main degradant with a resolution (Rs) > 2.0.

Recommendations for Handling and Storage

Based on its chemical liabilities, the following handling and storage procedures are recommended to maintain the purity and integrity of this compound:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). Protect from light.

-

Handling: Avoid exposure to moisture and high temperatures. For reactions, it is best used immediately after preparation or purification. If used in solution, prefer non-polar, aprotic solvents for temporary storage if necessary. Avoid basic conditions unless hydrolysis to the corresponding alcohol is the intended reaction.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose stability is governed by a predictable set of chemical principles. The predominant degradation pathway is a rapid intramolecular cyclization, which is accelerated by polar solvents and heat. It is also susceptible to rapid base-catalyzed hydrolysis and can degrade under oxidative and photolytic conditions. A thorough understanding of these pathways, coupled with robust analytical monitoring and appropriate handling procedures, is critical for any scientist utilizing this compound in their research and development endeavors.

References

- 1. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions [mdpi.com]

- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. benchchem.com [benchchem.com]

- 9. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 4-(2-Chloroethyl)pyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-Chloroethyl)pyridine in organic solvents. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting solubility based on fundamental physicochemical principles and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate formulation, reaction optimization, and purification processes.

Introduction: The "Why" Behind Solubility Characterization

This compound is a critical building block in synthetic organic chemistry, particularly in the pharmaceutical industry, where it serves as a precursor for a variety of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in different organic solvents is not merely academic; it is a cornerstone for practical and efficient process development. Key decisions in crystallization, extraction, chromatography, and formulation design are all predicated on a robust knowledge of a compound's solubility.[1] This guide moves beyond a simple listing of solvents, delving into the molecular interactions that govern dissolution and empowering the researcher to make informed decisions.

Physicochemical Properties of this compound: The Blueprint for Solubility

To predict how this compound will behave in a given solvent, we must first understand its intrinsic properties. These parameters, summarized in Table 1, dictate the intermolecular forces the molecule can engage in, which is the essence of solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 (the pyridine nitrogen) | [2] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

The molecule possesses a moderately polar pyridine ring, which can act as a hydrogen bond acceptor, and a nonpolar ethyl chloride chain. The XLogP3 value of 1.4 suggests a degree of lipophilicity, indicating that it will favor organic solvents over water. The lack of hydrogen bond donors is a crucial feature, limiting its ability to interact with protic solvents through hydrogen donation.

Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a powerful heuristic for predicting solubility.[3] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, we can predict its general solubility in different classes of organic solvents.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];

} caption { label="Predicted Solubility of this compound"; font-family: "Arial"; font-size: 12px; } enddot Predicted Solubility of this compound

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are expected to be excellent solvents. Their polarity matches that of the pyridine ring, allowing for strong dipole-dipole interactions. The absence of strong hydrogen-bonding networks in these solvents means less energy is required to create a cavity for the solute.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should also be effective solvents. While they can engage in hydrogen bonding with the pyridine nitrogen, the solute cannot reciprocate as a hydrogen bond donor. This mismatch, and the energy required to disrupt the solvent's hydrogen-bonding network, may result in slightly lower solubility compared to polar aprotic solvents.

-

Low to Moderate Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the primary solute-solvent interactions will be weaker van der Waals forces, driven by the ethyl chloride chain. The polar pyridine ring is less compatible with these solvents, likely leading to lower solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for applications requiring precision, empirical determination of solubility is essential. The saturation shake-flask method is a robust and widely recognized technique for determining equilibrium solubility.[4][5][6] The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="Workflow for Equilibrium Solubility Determination"; font-family: "Arial"; font-size: 12px; } enddot Workflow for Equilibrium Solubility Determination

4.1. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

-

Confirmation of Equilibrium:

-

To ensure that true equilibrium solubility has been measured, and not a supersaturated or incompletely dissolved state, repeat the sample collection and analysis from the same vials at a later time point (e.g., 48 hours).

-

If the concentration values at 24 and 48 hours are statistically identical, it confirms that equilibrium has been reached.

-

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Solvent Class | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |

| Methanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |

| Ethanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |

| Toluene | Nonpolar | [Insert experimental value] | [Insert calculated value] |

| Hexane | Nonpolar | [Insert experimental value] | [Insert calculated value] |

Conclusion for the Practicing Scientist

References

A Comprehensive Guide to Determining the Thermochemical Properties of 4-(2-Chloroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental parameters in the fields of chemical synthesis, reaction engineering, and pharmaceutical development. For a molecule like 4-(2-Chloroethyl)pyridine, a potential intermediate in the synthesis of pharmacologically active compounds, a thorough understanding of its energetic landscape is crucial for process optimization, safety assessment, and predicting reaction outcomes. This in-depth technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of this compound. In the absence of extensive literature data for this specific molecule, this guide will focus on the established experimental and computational workflows that can be employed to generate this critical information, drawing parallels with the well-characterized thermochemistry of its parent compound, pyridine.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound is a substituted pyridine derivative. The pyridine motif is a common scaffold in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The chloroethyl group introduces a reactive site, making it a valuable building block for more complex molecules.

The thermochemical properties of this compound are of paramount importance for several reasons:

-

Reaction Energetics: The standard enthalpy of formation (ΔfH°) is essential for calculating the heat of reaction for any process involving this compound. This allows for the prediction of whether a reaction will be exothermic or endothermic, which is critical for safe and efficient process scale-up.

-

Chemical Equilibrium: Gibbs free energy of formation (ΔfG°), which is derived from the enthalpy of formation and entropy, determines the position of chemical equilibrium. This knowledge is vital for optimizing reaction conditions to maximize product yield.

-

Physical Stability: Heat capacity (Cp) data are necessary to understand how the energy of the system changes with temperature. This information is crucial for designing heating and cooling protocols during synthesis and purification, as well as for assessing the physical stability of the compound under various storage conditions.

Given the limited availability of experimental thermochemical data for this compound, this guide will outline the robust experimental and computational strategies to obtain these values.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires precise calorimetric measurements. The methodologies described below are based on well-established techniques that have been successfully applied to pyridine and its derivatives.[1][2]

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°). This is achieved using an oxygen bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Calibration: The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and the formation of nitric and hydrochloric acids, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law.

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat of combustion is solely attributable to the target compound.

-

Excess Oxygen: A large excess of oxygen ensures complete combustion of the organic compound to carbon dioxide, water, nitrogen, and hydrogen chloride.

-

Precise Temperature Measurement: Accurate temperature monitoring is the cornerstone of calorimetry, as the heat evolved is directly proportional to the temperature change.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the energetics of phase transitions (e.g., melting, boiling).

Experimental Protocol:

-

Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to that of a known standard, such as sapphire.

-

Phase Transitions: The enthalpy of fusion (melting) and the melting point are determined from the integrated area and the onset temperature of the melting endotherm, respectively.

-

Trustworthiness of the Protocol:

The self-validating nature of DSC comes from the use of certified reference materials for calibration and the ability to perform multiple runs to ensure reproducibility. The sharpness of the melting peak can also serve as an indicator of sample purity.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational quantum chemistry provides a robust framework for predicting thermochemical properties. High-level ab initio methods can yield accuracies approaching those of experiments.[3]

Gaussian-n (G3, G4) and Complete Basis Set (CBS) Methods

The Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) composite methods are widely used for their high accuracy in predicting thermochemical data.[3] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to approximate the results of a very high-level calculation with a complete basis set.

Computational Workflow:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a reliable method like B3LYP/6-31G(d).

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets as prescribed by the chosen composite method (e.g., G3, G4, or CBS-QB3).

-

Energy Correction and Summation: The individual energy components are combined with empirical corrections to arrive at the final, highly accurate total energy of the molecule.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method, where the total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms.

Expertise in Method Selection:

The choice between methods like G3, G4, or CBS-QB3 depends on the desired balance between accuracy and computational cost. G4 theory generally provides higher accuracy than G3, but at a greater computational expense.[3] For a molecule of the size of this compound, these methods are computationally feasible and are expected to yield reliable results.

Hypothetical Thermochemical Data for this compound

| Property | Symbol | Phase | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | +25.5 | kJ/mol |

| Standard Molar Entropy | S° | Liquid | 230.1 | J/(mol·K) |

| Molar Heat Capacity | Cp | Liquid | 185.7 | J/(mol·K) |

Note: These values are for illustrative purposes and should be determined experimentally or through high-level computational studies.

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for determining the thermochemical properties of this compound.

Caption: Experimental workflow for thermochemical data determination.

Caption: Computational workflow for thermochemical data prediction.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is a critical enabler for its effective and safe utilization in research and drug development. While direct experimental data may be sparse, this guide has outlined the established and reliable experimental and computational methodologies that can be employed to obtain the necessary data. By combining precision calorimetry with high-level quantum chemical calculations, researchers can build a complete thermochemical profile for this important synthetic intermediate, thereby facilitating more efficient and robust chemical process development.

References

- 1. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(2-Chloroethyl)pyridine in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. Among the functionalized pyridine derivatives, 4-(2-Chloroethyl)pyridine stands out as a highly valuable and reactive intermediate. Its structure incorporates a nucleophilic pyridine ring and an electrophilic chloroethyl side chain, making it an ideal reagent for introducing the 4-pyridylethyl moiety into target molecules.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles, strategic considerations, and practical laboratory protocols. We will delve into its core reactivity, showcase its application in the synthesis of key pharmaceutical agents, and provide robust, field-tested methodologies for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Critical Safety Protocols

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound and its commonly used hydrochloride salt are potent alkylating agents that must be handled with care.

Physicochemical Data

The key properties of this compound and its hydrochloride salt are summarized below for quick reference. The hydrochloride salt is often preferred for its improved stability and ease of handling.

| Property | This compound | This compound Hydrochloride | Source |

| Molecular Formula | C₇H₈ClN | C₇H₈ClN · HCl | [3] |

| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [3] |

| CAS Number | 28148-48-3 | 39868-84-1 | [3] |

| Appearance | Not specified (typically an oil) | Off-white to yellow crystalline powder | [4] |

| Melting Point | Not specified | 137-143 °C (lit.) | [4] |

| Solubility | Soluble in organic solvents | Soluble in water, alcohols | [5] |

Safety & Handling: A Non-Negotiable Priority

This compound and its salts are classified as hazardous substances. They are corrosive and can cause severe skin burns and eye damage.[6][7][8] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield when handling the compound.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8] The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7]

-

Spill & Emergency Procedures: In case of a spill, evacuate the area. For solid spills, dampen the material with water before carefully transferring it to a suitable container for disposal.[5] In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound in synthesis stems from its role as an electrophile in nucleophilic substitution reactions, typically following an SN2 mechanism. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Caption: General SN2 reaction of this compound.

The most common nucleophiles are primary and secondary amines, which are alkylated to form the corresponding N-(2-(pyridin-4-yl)ethyl)amines. This reaction is fundamental to building the core structures of several active pharmaceutical ingredients (APIs). A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to scavenge the HCl generated during the reaction, especially when starting with the hydrochloride salt of the reagent or the amine nucleophile.[9]

Application Case Study 1: Synthesis of Betahistine

Betahistine is a histamine analogue widely used for the treatment of vertigo and Meniere's disease. Its structure, N-methyl-2-(pyridin-2-yl)ethan-1-amine, features a pyridylethylamine core. While many reported syntheses start from 2-vinylpyridine[10][11], a conceptually similar pathway can be employed using a chloroethylpyridine precursor to demonstrate the core alkylation reaction. The following protocol illustrates the synthesis of Betahistine via the alkylation of methylamine.

Caption: Synthetic scheme for Betahistine via N-alkylation.

Protocol 4.1: Synthesis of Betahistine Base

-

Rationale: This protocol employs a standard nucleophilic substitution. Acetonitrile is a common polar aprotic solvent for such reactions. Potassium carbonate acts as an inexpensive and effective inorganic base to neutralize the generated acid. Heating accelerates the reaction rate.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq.).

-

Solvent and Base: Add anhydrous acetonitrile (10 mL per mmol of starting material) followed by anhydrous potassium carbonate (2.5 eq.).

-

Nucleophile Addition: Add a solution of methylamine (1.5 eq., e.g., as a 40% solution in water or in THF) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (3x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Betahistine base.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Betahistine as an oil. The final product is often converted to its dihydrochloride salt for stability and formulation.[12][13]

Application Case Study 2: Synthesis of a Pitolisant Analogue

Pitolisant is a histamine H3 receptor antagonist/inverse agonist used to treat narcolepsy.[14] The core structure contains a 3-(piperidin-1-yl)propoxy chain. While the commercial synthesis uses different starting materials[15], we can illustrate the utility of this compound in synthesizing a closely related structural analogue, demonstrating the alkylation of a cyclic secondary amine.

Caption: Synthesis of a Pitolisant analogue via N-alkylation.

Protocol 5.1: Synthesis of 1-(2-(Pyridin-4-yl)ethyl)piperidine

-

Rationale: Piperidine is a more nucleophilic amine than methylamine, so this reaction can often proceed under milder conditions. Tetrahydrofuran (THF) is an excellent solvent, and triethylamine is a soluble organic base that simplifies work-up compared to inorganic bases.

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in anhydrous THF (15 mL per mmol).

-

Base and Nucleophile: Add triethylamine (2.5 eq.) to the solution, followed by the dropwise addition of piperidine (1.2 eq.).

-

Reaction: Stir the mixture at room temperature. Mild exotherm may be observed. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 50°C or reflux.

-

Work-up: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure product.

General Laboratory Workflow and Troubleshooting

The protocols above can be adapted for a wide range of amine nucleophiles. The following workflow and data table provide a general framework for experimental design.

Caption: General workflow for N-alkylation reactions.

Typical Reaction Parameters

| Parameter | Common Choices & Rationale |

| Solvent | Acetonitrile (ACN): Good for SN2, easy to remove. Tetrahydrofuran (THF): Good solvating power. Dimethylformamide (DMF): High boiling point, for less reactive nucleophiles. |

| Base | K₂CO₃ / Cs₂CO₃: Strong, insoluble bases. Easy to filter off. Triethylamine (Et₃N) / DIPEA: Soluble organic bases. Good for milder conditions. |

| Temperature | Room Temperature to 80°C: Dependent on the nucleophilicity of the amine and steric hindrance. Start at RT and heat if necessary. |

| Reaction Time | 4 - 24 hours: Monitor by TLC to determine completion and avoid side-product formation. |

Troubleshooting Guide

-

Problem: Low or No Conversion.

-

Cause: Insufficiently reactive nucleophile, steric hindrance, or inadequate temperature.

-

Solution: Switch to a more polar, higher-boiling solvent like DMF. Increase the reaction temperature. Consider using a stronger base like sodium hydride (NaH) to deprotonate the nucleophile first (use with extreme caution).

-

-

Problem: Formation of Multiple Products.

-

Cause: Potential for over-alkylation or quaternization of the pyridine nitrogen itself.

-

Solution: Use a controlled stoichiometry of the alkylating agent (e.g., 1.0 eq.). Run the reaction at a lower temperature. The pyridine nitrogen is generally less nucleophilic than aliphatic amines, but this can be a side reaction under harsh conditions.

-

Conclusion

This compound is a powerful and versatile reagent for the construction of pharmaceutical intermediates. Its predictable reactivity via nucleophilic substitution allows for the reliable introduction of the pyridylethyl scaffold, a key pharmacophore in drugs like Betahistine and Pitolisant. By understanding the core mechanism, adhering strictly to safety protocols, and carefully selecting reaction conditions, researchers can effectively utilize this building block to accelerate their drug discovery and development programs. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this important synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H8ClN | CID 12481740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Betahistine synthesis - chemicalbook [chemicalbook.com]

- 12. Betahistine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]

- 14. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2021023634A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl - Google Patents [patents.google.com]

Anwendungsleitfaden: Derivatisierung von 4-(2-Chlorethyl)pyridin für das Screening biologischer Aktivität

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung